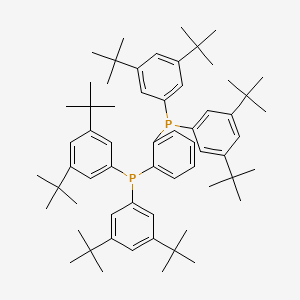
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene
概要
説明
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene is a bidentate phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in coordination chemistry and catalysis due to its ability to stabilize metal centers and facilitate various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene typically involves the reaction of 1,2-dibromobenzene with bis(3,5-di-tert-butylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation and Reduction: Can participate in redox reactions, altering the oxidation state of the metal center.
Substitution Reactions: Can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with various geometries.
Oxidized or Reduced Ligands: Depending on the reaction conditions, the ligand can be oxidized or reduced, forming different phosphine oxides or reduced phosphines.
科学的研究の応用
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene has numerous applications in scientific research:
Biology: Investigated for its potential in bioinorganic chemistry, where it can stabilize metal centers in biomimetic complexes.
Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.
作用機序
The mechanism by which 1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene exerts its effects involves the coordination to metal centers, stabilizing them and facilitating various catalytic cycles. The bulky tert-butyl groups provide steric protection, preventing unwanted side reactions and enhancing selectivity. The electron-donating properties of the phosphine groups increase the electron density at the metal center, promoting catalytic activity .
類似化合物との比較
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another bidentate phosphine ligand with similar steric and electronic properties.
Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: Known for its antioxidative properties.
Uniqueness
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene stands out due to its unique combination of steric bulk and electron-donating ability, making it highly effective in stabilizing metal centers and facilitating a wide range of catalytic reactions. Its versatility and efficiency in various applications make it a valuable compound in both academic and industrial research .
特性
分子式 |
C62H88P2 |
|---|---|
分子量 |
895.3 g/mol |
IUPAC名 |
[2-bis(3,5-ditert-butylphenyl)phosphanylphenyl]-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C62H88P2/c1-55(2,3)41-29-42(56(4,5)6)34-49(33-41)63(50-35-43(57(7,8)9)30-44(36-50)58(10,11)12)53-27-25-26-28-54(53)64(51-37-45(59(13,14)15)31-46(38-51)60(16,17)18)52-39-47(61(19,20)21)32-48(40-52)62(22,23)24/h25-40H,1-24H3 |
InChIキー |
MIBACZPRZQXCCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC=C2P(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
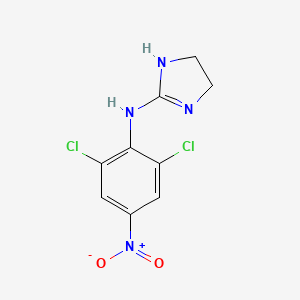
![Tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B8540340.png)
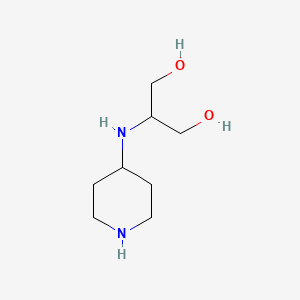

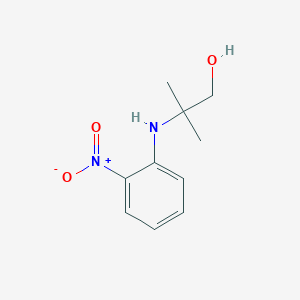
![(+/-) 3-(alpha-Aminoacetyl)-1-azabicyclo[2.2.2]octane](/img/structure/B8540350.png)
![7,15-Diazadispiro[5.1.5.3]hexadecane-14,16-dione](/img/structure/B8540357.png)
![[(2R,4R)-2-Propyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8540370.png)


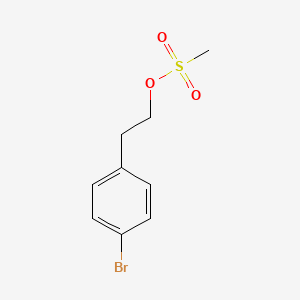

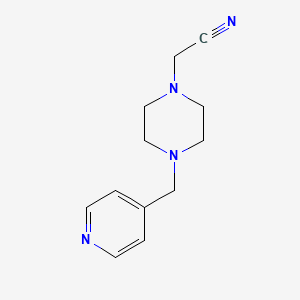
![1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-3-(2-thienyl)-,ethyl ester](/img/structure/B8540415.png)
